Boc-Biocytin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQNFOCBPUXJCS-JKQORVJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583398 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62062-43-5 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Biocytin and its Application in Neuronal Tracing via Biocytin

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Neuroanatomical Tracing

Understanding the intricate neural circuitry of the brain is fundamental to neuroscience and the development of therapeutics for neurological disorders. Neuroanatomical tracing techniques are indispensable tools that allow researchers to map these connections, revealing the morphology and pathways of individual neurons. Among the most reliable and versatile tracers is biocytin, a small molecule that has become a gold standard for detailed neuronal reconstruction. This guide delves into the chemical nature of Nα-Boc-biocytin, a key synthetic precursor, and provides a comprehensive, field-tested guide to the application of its deprotected form, biocytin, for robust and high-fidelity neuronal labeling.

PART 1: The Chemistry of Boc-Biocytin: Structure and Significance

Nα-(tert-butoxycarbonyl)-biocytin, commonly abbreviated as this compound, is a derivative of biocytin where the alpha-amino group of the lysine residue is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This chemical modification is crucial in synthetic organic chemistry, particularly in peptide synthesis.[1]

Chemical Structure and Properties

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-6-[[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexanoic acid[2]

The Boc protecting group is stable under many reaction conditions but can be readily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3] This property makes this compound an excellent building block for incorporating a biotin moiety at a specific position within a peptide chain or for creating more complex biocytin-derived molecular probes.[1][2] It is important to note that this compound itself is not used directly as a neuronal tracer in living tissue because the conditions required for Boc group removal are not biocompatible. Instead, its significance lies in its role as a precursor to biocytin and its derivatives.

| Property | Value | Source(s) |

| CAS Number | 62062-43-5 | [1][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| Purity | ≥98.0% (TLC/HPLC) | [2][4] |

| Storage Temperature | -15°C to -20°C for long-term storage | [1][5] |

| Solubility | Soluble in DMSO and Methanol | [1] |

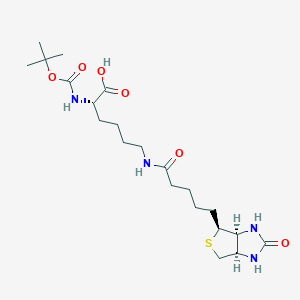

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of Nα-Boc-biocytin.

PART 2: Biocytin as the Workhorse for Neuronal Tracing

Biocytin is a conjugate of biotin (vitamin H) and the amino acid L-lysine.[6] Its small size and high solubility in aqueous solutions make it an ideal intracellular marker that can be introduced into neurons through various methods, including microinjection, electroporation, or during whole-cell patch-clamp recordings.[6][7]

Mechanism of Action and Advantages

Once inside a neuron, biocytin diffuses throughout the cytoplasm, filling the soma, dendrites, and the entire axonal arbor, including fine terminal boutons.[8][9] This comprehensive intracellular distribution allows for a complete morphological reconstruction of the labeled neuron. The key to its visualization lies in the high-affinity interaction between the biotin moiety of biocytin and the proteins avidin or streptavidin.[8] These proteins can be conjugated to various reporters, such as enzymes (like horseradish peroxidase, HRP) or fluorophores, enabling detection at both the light and electron microscopy levels.[8][10]

The primary advantages of using biocytin include:

-

Versatility: Can be visualized with a wide array of enzymatic and fluorescent labels.[10]

-

Anterograde and Retrograde Transport: It is transported both down the axon (anterograde) and from the axon terminals back to the cell body (retrograde).[9][10]

-

High-Fidelity Labeling: Provides Golgi-like staining of individual neurons, revealing fine morphological details.[9]

-

Compatibility: Can be used in conjunction with other histological techniques like immunocytochemistry.

However, a notable limitation of biocytin is its susceptibility to degradation by the endogenous enzyme biotinidase, which can limit its use in very long-term tracing studies.[10][11]

The following diagram illustrates the workflow for biocytin labeling and visualization.

Caption: Experimental workflow for neuronal tracing using biocytin.

PART 3: Field-Proven Protocols for Biocytin-Mediated Neuronal Labeling

The following protocols are designed to be self-validating systems, with explanations for key steps to ensure reproducibility and high-quality results.

Protocol 1: Intracellular Filling of Neurons during Whole-Cell Patch-Clamp Recording

This protocol is ideal for correlating electrophysiological properties with the morphology of a single neuron.

1. Preparation of Biocytin-Containing Internal Solution:

- Prepare your standard internal (patch pipette) solution.

- Add biocytin to a final concentration of 0.2% to 0.5% (w/v). Ensure it is fully dissolved.

- Expert Insight: A slightly lower concentration of biocytin can still yield excellent fills while minimizing any potential alteration of neuronal properties.

2. Whole-Cell Recording and Biocytin Diffusion:

- Establish a stable whole-cell recording from the target neuron.

- Maintain the recording for at least 20-40 minutes to allow for adequate diffusion of biocytin from the pipette into the distal processes of the neuron.[12]

- Trustworthiness Check: Monitor the access resistance and holding current throughout the recording. A stable recording ensures the cell remains healthy and allows for complete filling.

3. Tissue Fixation:

- After the recording, slowly retract the pipette to allow the cell membrane to reseal.

- Carefully transfer the brain slice to a fixative solution, typically 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), and incubate overnight at 4°C.[7]

Protocol 2: Visualization of Biocytin-Labeled Neurons

This protocol uses a streptavidin-HRP conjugate with a DAB reaction for permanent, high-contrast labeling suitable for light microscopy.

1. Sectioning and Permeabilization:

- If not already sectioned, cut the fixed tissue into slices (e.g., 50-100 µm thick) using a vibratome.

- Wash the sections three times in PBS for 10 minutes each.

- Permeabilize the tissue by incubating in PBS containing 0.5% Triton X-100 for 1-2 hours at room temperature.[7]

- Causality Explanation: Triton X-100 is a non-ionic detergent that creates pores in the cell membranes, allowing the large streptavidin-HRP complex to access the intracellular biocytin.

2. Incubation with Streptavidin-HRP:

- Prepare a solution of streptavidin-HRP conjugate (e.g., from an ABC kit or a pre-conjugated form) in PBS with 0.1% Triton X-100 according to the manufacturer's instructions.

- Incubate the sections in this solution overnight at 4°C with gentle agitation.

3. DAB Reaction and Visualization:

- Wash the sections thoroughly in PBS (3 x 10 minutes) to remove unbound streptavidin-HRP.

- Prepare a diaminobenzidine (DAB) solution. Commercially available kits are recommended for safety and consistency.

- Incubate the sections in the DAB solution until the desired level of staining is achieved (typically a few minutes). Monitor the reaction under a microscope.

- Stop the reaction by washing extensively with PBS.

- Self-Validation: The reaction product is a brown, insoluble precipitate that is localized to the biocytin-filled neuron. The background should remain clear.

4. Mounting and Imaging:

- Mount the stained sections onto gelatin-coated slides.

- Dehydrate the sections through a graded series of ethanol, clear with xylene, and coverslip with a mounting medium.

- The labeled neurons can now be imaged using a standard bright-field microscope.

PART 4: Troubleshooting and Advanced Considerations

-

Weak or Incomplete Fills: This can result from a short diffusion time during recording, a clogged patch pipette, or poor cell health. Ensure stable, long-duration recordings.

-

High Background Staining: This may be due to insufficient washing after the streptavidin-HRP incubation or endogenous peroxidase activity. To quench endogenous peroxidases, an initial incubation in 0.3% H₂O₂ in PBS for 30 minutes can be performed before permeabilization.

-

Fluorescent Visualization: For colocalization studies with immunofluorescence, use a streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488) instead of the HRP conjugate. This avoids the harsh DAB reaction and allows for multi-channel imaging on a confocal microscope.

Conclusion

This compound is a vital chemical tool for the synthesis of biocytin-based probes, but it is biocytin itself that serves as the powerful and versatile tracer for neuroanatomical studies. The protocols and principles outlined in this guide, grounded in established scientific literature and practical experience, provide a robust framework for researchers to achieve high-quality, detailed morphological reconstructions of neurons. By understanding the chemistry of these molecules and the causality behind each step of the labeling process, scientists can confidently map neural circuits and gain deeper insights into the structure and function of the nervous system.

References

- Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. ACS Chemical Neuroscience. [Link]

- Improved biocytin labeling and neuronal 3D reconstruction. PubMed. [Link]

- Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice. MDPI. [Link]

- Biocytin: a versatile anterograde neuroanatomical tract-tracing altern

- Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe. ScienceDirect. [Link]

- BOC Protection and Deprotection. J&K Scientific LLC. [Link]

- Fast neuronal labeling in live tissue using a biocytin conjug

- Neuroanatomical labeling with biocytin: a review. PubMed - NIH. [Link]

- Biocytin. Interchim. [Link]

- Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers. PMC. [Link]

- Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice. PubMed. [Link]

- Improved neuronal tract tracing with stable biocytin-derived neuroimaging agents. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. interchim.fr [interchim.fr]

- 3. jk-sci.com [jk-sci.com]

- 4. A method of combining biocytin tract-tracing with avidin-biotin-peroxidase complex immunocytochemistry for pre-embedding electron microscopic labeling in neonatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocytin/Neurobiotin staining followed by immunostaining [protocols.io]

- 8. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biocytin-labelling and its impact on late 20th century studies of cortical circuitry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Nα-Boc-Biocytin: A Cornerstone of Controlled Bioconjugation

For the modern researcher, scientist, or drug development professional, precision at the molecular level is not merely an advantage; it is a prerequisite for success. In the intricate fields of peptide synthesis, targeted drug delivery, and neuroanatomical tracing, the ability to control reactive sites on a molecule dictates the outcome of an entire experimental cascade. This guide provides an in-depth examination of Nα-Boc-Biocytin, a pivotal reagent that offers this exact control. We will explore its fundamental properties, the chemical principles that underpin its utility, and its practical applications, providing both the theoretical framework and actionable protocols for its effective use.

Core Technical Profile of Nα-Boc-Biocytin

Nα-Boc-Biocytin is a derivative of Biocytin (a conjugate of biotin and L-lysine) where the alpha-amino group (Nα) of the lysine residue is protected by a tert-butyloxycarbonyl (Boc) group. This single modification transforms the molecule from a simple biological tracer into a versatile tool for chemical synthesis. The presence of the Boc group temporarily masks the reactivity of the primary amine, allowing chemists to selectively utilize the terminal carboxylic acid for conjugation.

Below is a summary of its essential physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 62062-43-5 | [1][2][3][] |

| Molecular Weight | 472.60 g/mol | [1][2][3][] |

| Molecular Formula | C₂₁H₃₆N₄O₆S | [1][2][3] |

| Synonyms | N-T-Boc-Biocytin, Nalpha-Boc-Biocytin, Boc-Lys(Biot)-OH | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥98% (typically by HPLC/TLC) | [1][2][3] |

| Storage | 2-8°C for short-term, -20°C for long-term | [1][3][] |

The Chemistry of Control: The Boc Protecting Group

The strategic advantage of Boc-Biocytin lies entirely in the chemistry of the Boc protecting group. Amines are potent nucleophiles, readily reacting with electrophiles. In a molecule like Biocytin, which possesses both a primary amine and a carboxylic acid, attempting to couple the acid would likely result in unwanted side reactions, including polymerization. The Boc group prevents this by temporarily converting the highly reactive amine into a far less reactive carbamate.[5]

The Boc group is stable under basic and many nucleophilic conditions but is readily cleaved under mild acidic conditions.[1][2] This acid lability is the cornerstone of its utility. The standard reagent for Boc deprotection is trifluoroacetic acid (TFA).[6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation (which becomes gaseous isobutene), carbon dioxide, and the liberated, protonated amine.[5][6]

In complex syntheses, particularly Solid-Phase Peptide Synthesis (SPPS), multiple protecting groups are often used. An "orthogonal" protection scheme is one where different protecting groups can be removed under distinct conditions without affecting the others.[2] The Boc group is a key player in such schemes. It is removed by acid, making it orthogonal to:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: Removed with a base (e.g., piperidine).[2]

-

Cbz (Benzyloxycarbonyl) group: Removed by catalytic hydrogenation.[2]

This orthogonality allows for the precise, stepwise construction of complex biomolecules.

Applications in Research and Drug Development

This compound's unique structure makes it an indispensable tool for incorporating a biotin label in a controlled manner. Biotin's high-affinity interaction with avidin and streptavidin is one of the most robust non-covalent binding pairs known, making it a universal tag for detection, purification, and immobilization.

The "Boc/Bzl" strategy is a classical approach to SPPS where the temporary Nα-protecting group is Boc, and more permanent side-chain protecting groups are typically benzyl-based (Bzl).[8][9] this compound is used as a building block to introduce a biotinylated lysine residue at a specific position within a peptide sequence.

The general workflow involves covalently attaching the C-terminal amino acid to a solid resin support and then sequentially adding new amino acids. Each cycle consists of two key steps: deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid.

Protocol: Standard Boc Deprotection and Coupling in SPPS

This protocol outlines a single cycle for adding this compound to a peptide chain anchored to a resin (e.g., MBHA resin).

I. Deprotection Step

-

Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes.

-

Pre-wash: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM. Stir for 2-5 minutes and drain.[10]

-

Cleavage: Add fresh 50% TFA/DCM solution (approx. 10 mL per gram of resin) and stir for 20-30 minutes.[10][11] The reaction vessel should be vented as CO₂ is produced.

-

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by isopropanol (IPA) (2x) and then DCM (3x) to remove residual acid and byproducts.

II. Neutralization and Coupling Step 5. Neutralization: To convert the protonated amine (TFA salt) to a free amine, wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[8] Then, wash again with DCM (3x) and DMF (3x). 6. Activation & Coupling: In a separate vessel, pre-activate this compound (1.5-3 equivalents relative to resin capacity) with a coupling agent like HATU (1.5-3 eq.) and DIEA (2-4 eq.) in DMF for 5-10 minutes. 7. Reaction: Add the activated this compound solution to the neutralized peptide-resin. Stir for 1-2 hours at room temperature. 8. Monitoring: The completion of the reaction can be monitored using a qualitative ninhydrin test, which detects free primary amines. A negative test (beads remain colorless) indicates a successful coupling. 9. Washing: Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle or final cleavage from the support.

While biocytin itself is a widely used neuronal tracer, its effectiveness can be limited by enzymatic degradation in long-term studies.[3][12] this compound serves as an essential precursor for synthesizing novel, more stable, or multimodal tracers.[3][13][14] Its heterobifunctional nature—a reactive carboxylic acid and a protected amine—allows for the sequential attachment of other functional moieties.

For example, a fluorescent dye can be coupled to the carboxylic acid of this compound. Following this reaction, the Boc group can be removed to expose the amine, which can then be used for further conjugation or simply deprotected to yield the final, functional fluorescent tracer. This strategy allows for the creation of probes for combined MRI and optical microscopy or tracers with enhanced biological stability.[3][14]

Conclusion: Enabling Precision in Molecular Engineering

Nα-Boc-Biocytin is more than just a chemical reagent; it is an enabling technology. By providing a robust and reversible "off-switch" for one of its two reactive termini, it grants researchers the control necessary to build complex, functional biomolecules with confidence. Its application in solid-phase peptide synthesis allows for the precise placement of biotin labels for subsequent detection or purification. In drug development and neuroscience, it serves as the foundational building block for creating next-generation probes and tracers with enhanced properties.[3][][16] Understanding the chemistry and strategic application of this compound is therefore essential for any scientist aiming to push the boundaries of molecular design and biological investigation.

References

- Mishra, A., et al. (2009). Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. ACS Chemical Neuroscience.

- Mishra, A., et al. (2009). Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. PMC.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- Mishra, A., et al. (2010). Improved neuronal tract tracing with stable biocytin-derived neuroimaging agents. PubMed.

- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- AWS. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides.

- Interchim. (n.d.). Biocytin.

- International Center For Primate Brain Research. (2008). Development of biocytin-based contrast agents for molecular imaging.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. genscript.com [genscript.com]

- 7. jk-sci.com [jk-sci.com]

- 8. peptide.com [peptide.com]

- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 10. chempep.com [chempep.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. Improved neuronal tract tracing with stable biocytin-derived neuroimaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of biocytin-based contrast agents for molecular imaging: an approach towards new in vivo neuroanatomical tracers--International Center For Primate Brain Research [icpbr.ac.cn]

- 16. vectorlabs.com [vectorlabs.com]

A Comprehensive Technical Guide to the Solubility of Boc-Biocytin for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Boc-Biocytin Solubility

In the realm of bioconjugation and peptide synthesis, the precise control over every reagent's behavior is paramount. Nα-Boc-biocytin (Boc-L-lysine(biotinyl)-OH), a key building block for introducing biotin labels, is no exception. Its solubility profile dictates the efficiency of coupling reactions, the homogeneity of solutions, and ultimately, the success of complex synthetic endeavors. This in-depth guide provides a comprehensive overview of this compound's solubility in various solvents, offering both established data and field-proven insights to empower researchers in their experimental design. We will delve into the causality behind solvent choices, present methodologies for solubility determination, and offer practical protocols for the preparation of this compound solutions.

The Molecular Logic of this compound's Solubility Profile

To understand the solubility of this compound, we must first consider its molecular architecture. The molecule comprises three key functional regions that influence its interaction with different solvents:

-

The Biotin Moiety: This bicyclic urea structure contains both polar (amide and ureido groups) and nonpolar (aliphatic side chain) features, contributing to its somewhat amphipathic nature.

-

The Lysine Linker: The lysine backbone provides a degree of hydrophilicity.

-

The Boc Protecting Group (tert-Butoxycarbonyl): This bulky, nonpolar group significantly increases the molecule's hydrophobicity, fundamentally altering its solubility compared to its unprotected counterpart, biocytin.

This combination of a hydrophobic Boc group and the relatively polar biocytin-lysine core results in a molecule with limited solubility in aqueous solutions but favorable interactions with various organic solvents.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for this compound remains to be fully published by many suppliers, a combination of available data and empirical evidence from its application in peptide synthesis provides a strong framework for solvent selection.[1]

| Solvent | Type | Solubility | Molar Concentration (Approx.) | Key Considerations & Causality |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[2] | Not Quantified | DMSO is an excellent solvent for a wide range of polar and nonpolar compounds, making it a primary choice for preparing high-concentration stock solutions of this compound. Its ability to disrupt intermolecular hydrogen bonds facilitates the dissolution of the crystalline solid. |

| Methanol (MeOH) | Polar Protic | Soluble[2] | Not Quantified | As a polar protic solvent, methanol can engage in hydrogen bonding with the polar groups of this compound, aiding in its dissolution. It is often used in purification steps and can be a suitable solvent for reactions where DMSO is not ideal. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Inferred to be Soluble | Not Quantified | Given its widespread use as a solvent in Boc-based solid-phase peptide synthesis (SPPS), it is inferred that this compound is soluble in DMF.[3] DMF provides a polar environment that can solvate the peptide-like backbone of the molecule. |

| Dichloromethane (DCM) | Nonpolar | Inferred to be Soluble | Not Quantified | DCM is another common solvent in Boc SPPS, particularly for dissolving Boc-protected amino acids and for washing steps.[3] Its nonpolar nature favorably interacts with the hydrophobic Boc group. |

| Water & Aqueous Buffers | Polar Protic | Sparingly Soluble to Insoluble[4] | Not Quantified | The presence of the large, nonpolar Boc group significantly hinders solubility in water.[4] Unlike biocytin, which is water-soluble, the hydrophobic nature of the Boc protecting group dominates, leading to poor solvation in aqueous media. |

Experimental Workflow: Determining this compound Solubility

When precise solubility in a novel solvent system is required, the following experimental workflow provides a robust method for its determination.

Caption: Protocol for 100 mM this compound stock solution in DMSO.

Causality and Trustworthiness:

-

Anhydrous DMSO: Using anhydrous DMSO is crucial as the presence of water can lead to the hydrolysis of this compound over time, especially if stored for extended periods.

-

Aliquoting: Storing the stock solution in single-use aliquots prevents multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

Dilution into Aqueous Buffers for Working Solutions

For many biological applications, a working solution in an aqueous buffer is required. Due to the low aqueous solubility of this compound, this is achieved by diluting the DMSO stock solution.

Protocol:

-

Bring an aliquot of the this compound DMSO stock solution to room temperature.

-

Add the desired volume of the DMSO stock to your pre-warmed aqueous buffer.

-

Immediately vortex the solution to ensure rapid and uniform mixing. This minimizes the risk of precipitation.

Expert Insight: When diluting into an aqueous buffer, it is advisable to keep the final concentration of DMSO as low as possible to avoid solvent effects in your experiment. Typically, a final DMSO concentration of less than 1% is well-tolerated in most biological assays.

Impact of Physicochemical Properties on Solubility

Understanding the inherent chemical properties of this compound provides a predictive framework for its behavior in different solvent systems.

-

pKa: The carboxylic acid group on the lysine moiety will have a pKa around 4-5. At pH values significantly above the pKa, the carboxylate will be deprotonated, increasing its polarity and potentially its solubility in more polar solvents. Conversely, at acidic pH, the carboxylic acid will be protonated and less polar.

-

LogP: The octanol-water partition coefficient (LogP) for this compound is predicted to be significantly higher than that of biocytin, reflecting its increased lipophilicity due to the Boc group. This high LogP value is consistent with its preference for organic solvents over water.

Conclusion and Future Directions

The solubility of this compound is a critical parameter for its effective use in research and development. While a comprehensive, publicly available dataset of quantitative solubility values is still emerging, the established qualitative solubility in DMSO and methanol, combined with its inferred solubility in common peptide synthesis solvents like DMF and DCM, provides a solid foundation for its practical application. The protocols and workflows presented in this guide are designed to be self-validating, ensuring that researchers can confidently prepare and utilize this compound solutions in their work. As new applications for biotinylation emerge, further characterization of this compound's solubility in a wider range of "green" and novel solvent systems will be a valuable contribution to the field.

References

- Chem-Impex International, Inc. (n.d.). N-alpha-Boc-biocytin.

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. International Journal of Molecular Sciences, 12(8), 5237-5255.

- Lund University Publications. (2020). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

- Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]

Sources

The Strategic Application of Boc Protection in Biocytin: A Technical Guide for Advanced Bioconjugation and Drug Development

This guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protection of biocytin, a critical technique for researchers, scientists, and drug development professionals. We will delve into the core principles of the Boc group, the strategic rationale for its application to biocytin, and provide detailed methodologies for its synthesis and use in advanced bioconjugation strategies.

Foundational Principles: The Indispensable Role of Amine Protection

In the intricate world of organic synthesis, particularly in peptide chemistry and the modification of biomolecules, the amine group is a focal point of reactivity. Its nucleophilic nature, while essential for many biological functions, presents a significant challenge when selective modification of other functional groups is required. To orchestrately guide chemical reactions to the desired site, the temporary masking or "protection" of highly reactive groups like amines is paramount.

The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.[1] The tert-butyloxycarbonyl (Boc) group has emerged as one of the most widely used amine protecting groups, fulfilling these criteria with remarkable efficiency.[1][]

The Boc Group: A Chemist's Shield

The Boc group is a carbamate-based protecting group that effectively tempers the nucleophilicity of amines.[1][3] Its widespread adoption is attributed to its stability in basic and nucleophilic environments, and its facile cleavage under acidic conditions.[4][5]

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[4][6] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes to the stable byproducts, carbon dioxide and tert-butanol.[7][8]

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][9][][] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[3][5]

Caption: Mechanism of acidic deprotection of a Boc-protected amine.

Biocytin: A Versatile Biological Tool

Biocytin is the amide conjugate of the vitamin biotin and the amino acid L-lysine.[12][] It serves as a crucial intermediate in the metabolic recycling of biotin.[] In the realm of scientific research, biocytin is a widely utilized neuroanatomical tracer due to its ability to be transported within neurons and subsequently visualized with avidin or streptavidin conjugates.[14]

The structure of biocytin presents two primary amine groups: the α-amino group of the lysine residue and the ε-amino group which is part of the amide linkage to biotin. For selective chemical modifications, such as conjugation to other molecules, protection of the α-amino group is often necessary.

Nα-Boc-Biocytin: The Strategic Intermediate

The synthesis of Nα-Boc-biocytin is a key step in preparing biocytin for further conjugation. By selectively protecting the α-amino group of the lysine residue, the carboxyl group of lysine is made available for activation and subsequent coupling to other molecules, such as drugs, fluorophores, or nanoparticles. This strategic protection allows for the creation of well-defined bioconjugates with preserved biotin functionality for avidin/streptavidin binding.

Synthesis of Nα-Boc-Biocytin: A Step-by-Step Protocol

This protocol details the synthesis of Nα-Boc-biocytin from biocytin and Boc anhydride.

Materials:

-

Biocytin

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolution of Biocytin: Dissolve biocytin (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The bicarbonate solution acts as a base to deprotonate the α-amino group, enhancing its nucleophilicity.

-

Addition of Boc Anhydride: To the stirred solution of biocytin, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise at room temperature. The slight excess of Boc anhydride ensures complete reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. This step protonates the carboxyl group and any unreacted amine.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer). The Boc-protected biocytin will preferentially partition into the organic layer.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Nα-Boc-biocytin.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Applications of Boc-Biocytin in Drug Development and Bioconjugation

Nα-Boc-biocytin is a valuable building block in the development of targeted therapies and diagnostic agents.[] The protected α-amino group allows for the selective modification of the carboxyl group, enabling the attachment of various payloads.

Targeted Drug Delivery

The high affinity of biotin for the avidin and streptavidin proteins is a cornerstone of many biotechnological applications. This strong, non-covalent interaction can be exploited for targeted drug delivery.[6][8][9] Cancer cells, for instance, often overexpress biotin receptors, making biotin a suitable ligand for targeting therapeutic agents to tumors.[9]

Workflow for Biotin-Targeted Drug Delivery:

-

Synthesis of the Biotinylated Drug Conjugate:

-

Activate the carboxyl group of Nα-Boc-biocytin using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

React the activated Nα-Boc-biocytin with an amine-containing drug molecule to form a stable amide bond.

-

Deprotect the α-amino group of the biocytin moiety using acidic conditions (e.g., TFA) to yield the final biotinylated drug conjugate.

-

-

Complex Formation (Optional): The biotinylated drug can be complexed with avidin or streptavidin, which can be further modified with other targeting ligands or imaging agents.

-

In Vitro and In Vivo Evaluation: The efficacy and targeting specificity of the biotinylated drug conjugate are then evaluated in cell culture and animal models.

Sources

- 1. Improved biocytin labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 12. Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Key features of Boc-Biocytin for peptide synthesis.

While the Fmoc/tBu strategy has become more common due to its milder conditions, the Boc strategy remains highly valuable, particularly for synthesizing hydrophobic or aggregation-prone peptides where the acidic deprotection conditions can help disrupt secondary structures. [12][15][18]

Experimental Protocols: A Practical Guide

The following protocols are provided as a framework. Optimization may be required based on the specific peptide sequence and available laboratory equipment.

Protocol 1: Manual Incorporation of this compound into a Peptide Sequence

This protocol describes adding this compound to a growing peptide chain on a p-methylbenzhydrylamine (MBHA) resin.

Materials:

-

Peptide-resin with a free N-terminal amine.

-

This compound.

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

-

Washing Solvents: DMF, DCM, Methanol.

-

Reaction Vessel with frit for washing and draining.

Methodology:

-

Resin Preparation:

-

Ensure the Nα-Boc group from the previously coupled amino acid has been removed and the resin has been neutralized. The resin should be swollen in DMF.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (2.0 equivalents based on resin substitution) and HBTU (2.0 equivalents) in a minimal volume of DMF.

-

Causality: HBTU is a highly efficient coupling reagent that rapidly converts the carboxylic acid of this compound into a more reactive activated ester, minimizing the risk of side reactions like racemization. [4] * Add DIEA (4.0 equivalents) to the activation mixture. The solution may change color. Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the reaction vessel containing the peptide-resin.

-

Immediately add the activated this compound solution to the resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Self-Validation: After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

-

A blue bead color indicates a positive result (free amines present), signifying incomplete coupling. If positive, continue the reaction for another hour and re-test.

-

A yellow/clear bead color indicates a negative result, signifying that the coupling is complete.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

The resin is now ready for the next deprotection cycle to continue peptide elongation or, if this compound was the final residue, for final cleavage.

-

Protocol 2: Final Cleavage and Deprotection (Boc/Bzl Strategy)

This step is performed after the entire peptide sequence is assembled. It removes the peptide from the resin and cleaves the side-chain protecting groups.

WARNING: This procedure often requires hazardous reagents like hydrofluoric acid (HF) and must be performed in a specialized, properly ventilated apparatus by trained personnel. [5][6]

-

Preparation: Dry the biotinylated peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is HF:anisole (9:1 v/v). Anisole acts as a scavenger to trap reactive cations generated during cleavage.

-

Cleavage Reaction: Cool the peptide-resin in a specialized HF cleavage apparatus to 0°C. Add the cleavage cocktail and allow the reaction to proceed for 1-2 hours at 0°C.

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation: Wash the remaining resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

-

Purification and Validation: Collect the crude peptide by filtration or centrifugation. Purify the peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry. [7]

Conclusion for the Modern Researcher

This compound remains a cornerstone reagent for peptide chemists who require precise, strategically-placed biotin labels. Its design—combining the robust Boc protecting group with the functional biotin moiety via a lysine spacer—is a testament to elegant chemical engineering. Understanding the mechanistic principles of Boc-SPPS allows researchers to leverage this tool with confidence, ensuring the synthesis of high-quality biotinylated peptides. These labeled peptides are not merely synthetic products; they are enabling tools that drive discovery in diagnostics, therapeutics, and the fundamental understanding of biological systems.

References

- Vertex AI Search. (n.d.). Biotinylated Peptides for Immunoassays and Drug Discovery.

- BOC Sciences. (n.d.). Biotinylated Peptide Services for Research.

- Paulos, S., & Gorski, J. (1991). A general method for preparation of peptides biotinylated at the carboxy terminus. PubMed.

- ChemicalBook. (2023). This compound | 62062-43-5.

- MedKoo Biosciences. (n.d.). N-Boc-Biocytin | CAS#62062-43-5.

- BroadPharm. (n.d.). N-Boc-Biocytin, 62062-43-5.

- BOC Sciences. (2021). Introduction to Biotinylated Peptides: Principles and Applications.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- BOC Sciences. (n.d.). Biotin Labeled Peptides - Bioconjugation.

- BOC Sciences. (n.d.). CAS 62062-43-5 Nα-Boc-biocytin.

- LifeTein. (n.d.). Basic Peptides synthesis introduction.

- BenchChem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.

- Sigma-Aldrich. (n.d.). Na-Boc-biocytin = 98.0 TLC 62062-43-5.

- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.

- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.

- Fields, G. B., & Noble, R. L. (1990). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. International journal of peptide and protein research, 35(3), 161-214.

- Aapptec Peptides. (n.d.). Activation and Coupling of Biotin.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Coin, I., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

Sources

- 1. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Management of Boc-Biocytin

Introduction

Overview of Boc-Biocytin

Nα-Boc-biocytin (tert-butyloxycarbonyl-biocytin) is a protected derivative of biocytin, a conjugate of biotin and L-lysine.[][2] It serves as a critical intermediate in solid-phase peptide synthesis and as a versatile biotinylating agent in various bioconjugation applications.[][3] The key feature of this compound is the Boc protecting group on the α-amine of the lysine residue. This group provides chemical stability during synthesis and can be readily removed under specific acidic conditions to expose a reactive amine for further conjugation.[3][4][5] Its utility in creating targeted probes and labeled biomolecules makes it a common reagent in both academic research and industrial drug development.[][]

The Principle of Proactive Safety

While many supplier safety data sheets (SDS) do not classify this compound as a hazardous substance under normal handling conditions, a proactive safety culture mandates that all chemical reagents be handled with a comprehensive understanding of their potential risks.[8] The physical form of this compound, typically a fine, off-white powder, presents inherent risks of aerosolization and subsequent inhalation or contact.[] This guide is predicated on the principle of minimizing exposure through a combination of robust engineering controls, appropriate personal protective equipment (PPE), and meticulously executed handling protocols.

Scope of the Guide

This document provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for laboratory personnel, including researchers, technicians, and drug development scientists, who work with this reagent in solid or solution form. The protocols and recommendations herein are synthesized from established laboratory safety standards and chemical-specific data to ensure the integrity of experiments and the safety of personnel.

Hazard Identification and Risk Assessment

A thorough risk assessment begins with understanding the fundamental properties of the substance. Although toxicological data for this compound is not extensively detailed in public literature, a risk profile can be constructed based on its physical properties and data from structurally related compounds.

Chemical and Physical Properties

The key identifiers and physical characteristics of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | Nα-(tert-butoxycarbonyl)-biocytin | [2] |

| Synonyms | Boc-Lys(Biot)-OH, N-T-Boc-Biocytin | [][2] |

| CAS Number | 62062-43-5 | [][2][3][4][9] |

| Molecular Formula | C₂₁H₃₆N₄O₆S | [][2][4] |

| Molecular Weight | 472.60 g/mol | [][2][4] |

| Appearance | White to off-white solid powder | [][3] |

| Melting Point | 145-148 °C (decomposes) | [] |

| Storage | Long-term: -20°C; Short-term: 2-8°C | [][2][4] |

Toxicological Profile and Primary Exposure Routes

While specific toxicity is not established, prudent practice dictates treating this compound as a substance with the potential for irritation. The primary hazards are associated with its physical form as a powder.

-

Inhalation : Inhalation of airborne dust may cause irritation to the respiratory system.[10][11] This is the most significant risk when handling the solid material.

-

Dermal Contact : Skin contact may cause mild irritation. Although not classified as a skin irritant, repeated or prolonged contact should be avoided.[10]

-

Eye Contact : Direct contact of the powder with eyes is likely to cause irritation.[10]

-

Ingestion : Accidental ingestion may be harmful.[10]

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental concept in laboratory safety that prioritizes risk mitigation strategies. For this compound, the focus is on robust engineering controls complemented by mandatory PPE.

Mandatory Engineering Controls

The primary engineering control for handling solid this compound is a certified Chemical Fume Hood . All procedures involving the transfer, weighing, or manipulation of the powder must be performed within a fume hood to contain dust and prevent inhalation.[11][12] The work area should also be equipped with accessible and operational safety showers and eyewash stations.[11]

Personal Protective Equipment (PPE) Protocol

The final barrier between the researcher and the chemical is PPE. The following equipment is mandatory when handling this compound in any form.

| PPE Category | Specification | Rationale | Source(s) |

| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Protects eyes from airborne dust particles and accidental splashes of solutions.[11][13] | |

| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct dermal contact with the compound. Gloves should be inspected before use and changed regularly or if contamination is suspected.[11][13][14] | |

| Body Protection | Full-length, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination by spills or dust.[11][12][15] | |

| Respiratory | Not typically required when working in a fume hood. An N95-rated dust mask or respirator is recommended if handling outside of a fume hood where dust may be generated. | Minimizes the inhalation of fine powder, which can cause respiratory irritation.[11][12] |

Standard Operating Procedures (SOPs) for Handling

Adherence to standardized protocols is critical for ensuring reproducible results and maintaining a safe operating environment.

Protocol: Weighing and Aliquoting this compound Solid

This procedure is designed to minimize dust generation and potential exposure.

-

Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary materials (spatulas, weigh paper/boats, labeled containers) within the hood.

-

Don PPE : Put on all required PPE as detailed in Table 2.

-

Transfer : Carefully open the main reagent container inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of this compound powder to a tared weigh boat or paper.

-

Avoid Aerosolization : Perform all transfers slowly and close to the work surface to minimize the creation of airborne dust.

-

Seal Containers : Immediately and securely close the primary reagent container. Seal the new container holding the weighed aliquot.

-

Cleanup : Wipe down the spatula and the work surface within the fume hood. Dispose of any contaminated weigh paper and gloves as chemical waste.[12]

-

Post-Handling : After completing the task, remove PPE and wash hands thoroughly with soap and water.[11]

Protocol: Preparation of a this compound Stock Solution

This protocol outlines the safe solubilization of the solid reagent.

-

Preparation : Perform all steps within a chemical fume hood. Select a suitable solvent and a container (e.g., conical tube, vial) of appropriate volume.

-

Don PPE : Ensure all required PPE is worn correctly.

-

Weigh Reagent : Following the protocol in section 4.1, weigh the required mass of this compound into the chosen container.

-

Add Solvent : To prevent splashing, slowly add the solvent to the solid reagent. Do not add the solid to the solvent, as this increases the risk of dust generation.

-

Solubilize : Securely cap the container. Mix by vortexing or gentle agitation until the solid is fully dissolved. If sonication is required, ensure the container is properly sealed.

-

Labeling : Clearly label the solution container with the full chemical name, concentration, solvent, and date of preparation.

-

Cleanup and Post-Handling : Dispose of all contaminated consumables as chemical waste. Remove PPE and wash hands thoroughly.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

-

Storage Conditions : For long-term stability, store this compound in a tightly sealed container at -20°C.[2][4][16] For short-term use (days to weeks), storage at 2-8°C is acceptable.[][2]

-

Environment : The storage location should be cool, dry, and well-ventilated.[17][18]

-

Incompatibilities : Store away from strong oxidizing agents.[8]

-

Container Integrity : Always ensure the container cap is tightly sealed to prevent moisture uptake and contamination.[17]

Emergency Procedures

Preparedness is key to effectively managing accidental exposures or spills.

Spill Response Protocol

The immediate response to a spill should be dictated by its scale and nature. The following workflow provides a logical decision-making framework.

Caption: Emergency Spill Response Workflow for this compound.

First Aid Measures

In the event of personal exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention. | [10][17] |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation occurs or persists, seek medical advice. | [10][17] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [10][17] |

Waste Management and Disposal

The final stage of the chemical lifecycle, disposal, must be handled with the same rigor as its use to ensure environmental protection and regulatory compliance.

The Principle of Segregation

All waste streams containing this compound must be segregated from general laboratory and municipal waste. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[19]

Disposal Protocol

-

Solid Waste Collection : Collect all unused solid this compound and any materials contaminated with the powder (e.g., used gloves, weigh paper, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[12]

-

Liquid Waste Collection : Collect all solutions containing this compound in a separate, sealed, and appropriately labeled liquid hazardous waste container. The label must identify all constituents and their approximate concentrations.[12]

-

Container Labeling : The waste container label must include the full chemical name, "this compound," and the appropriate hazard warnings as required by institutional and local regulations.[12]

-

Storage : Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

-

Final Disposal : Arrange for waste pickup through your institution's EHS office or a licensed chemical waste disposal contractor. Under no circumstances should this compound or its solutions be disposed of down the drain or in the general trash. [12][19]

Conclusion

This compound is a valuable reagent in modern biochemical and pharmaceutical research. While it does not present acute, severe hazards, its physical form as a fine powder necessitates a diligent and informed approach to safety. By integrating the principles of risk assessment, robust engineering controls, mandatory personal protective equipment, and standardized handling and disposal procedures, researchers can utilize this compound effectively while upholding the highest standards of laboratory safety.

References

- This compound | CAS#:62062-43-5 | Chemsrc. (n.d.). Chemsrc.com.

- Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety. (2024, July 24). University of Nevada, Las Vegas.

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.

- Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Bernardoecenarro.com.

- Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers - PMC. (2016, December 31). National Center for Biotechnology Information.

- A radioiodinated biocytin derivative for in-vivo applications - PubMed. (n.d.). PubMed.

- Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University.

- MSDS - Safety Data Sheet. (n.d.). Aapptec.

- Gas cylinder safety - BOC Gases. (n.d.). BOConline.co.uk.

Sources

- 2. medkoo.com [medkoo.com]

- 3. This compound | 62062-43-5 [chemicalbook.com]

- 4. N-Boc-Biocytin, 62062-43-5 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound | CAS#:62062-43-5 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. pppmag.com [pppmag.com]

- 15. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 16. Biocytin =98 TLC 98930-70-2 [sigmaaldrich.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Boc-Biocytin: A Technical Guide for Advanced Molecular Biology Applications

This guide provides an in-depth exploration of Nα-Boc-biocytin, a key reagent in molecular biology and drug development. Moving beyond a simple product description, we will dissect its chemical properties, established applications in bioconjugation, and its theoretical potential as a controllable biological marker. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of Boc-biocytin in their experimental designs.

Core Principles: Understanding the "Why" Behind this compound

This compound is a derivative of biocytin (a conjugate of biotin and L-lysine) where the alpha-amino group of the lysine is protected by a tert-butyloxycarbonyl (Boc) group.[][2] This seemingly simple modification is the cornerstone of its utility, transforming biocytin into a versatile tool for controlled chemical synthesis.

The primary rationale for the Boc protecting group is to temporarily block the reactivity of the primary amine. This allows for the specific and directed conjugation of the biocytin moiety through its carboxylic acid group to other molecules, such as peptides, proteins, or other small molecules.[] Once the desired conjugation is achieved, the Boc group can be removed under acidic conditions to reveal the free amine, which can then be used for further modifications if required.[2]

This controlled reactivity is paramount in multi-step synthetic processes where unprotected functional groups could lead to undesirable side reactions, reducing the yield and purity of the final product.

Established Applications: this compound in Peptide Synthesis and Bioconjugation

The most well-documented and established application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and other bioconjugation reactions.[][] Biotinylated peptides are powerful tools in a variety of molecular biology assays, including immunoassays, affinity purification, and targeted drug delivery.[4]

Mechanism of Incorporation in Solid-Phase Peptide Synthesis

In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid resin. When a biotin label is desired, this compound can be incorporated like any other amino acid. The Boc group on the alpha-amine prevents it from reacting out of turn, while the carboxylic acid group is activated to form a peptide bond with the N-terminus of the resin-bound peptide.[4]

Experimental Workflow: Incorporation of this compound into a Peptide

Caption: Workflow for incorporating this compound in SPPS.

Quantitative Data Summary

| Parameter | Description | Typical Value/Range | Source |

| Purity | Purity of commercially available this compound | ≥ 98% (HPLC) | [] |

| Molecular Weight | The mass of the this compound molecule | 472.60 g/mol | [] |

| Storage Conditions | Recommended storage to maintain stability | 2-8°C | [] |

| TFA Concentration for Deprotection | Typical concentration of TFA in DCM for Boc removal | 25-50% (v/v) | [5] |

| Deprotection Time | Reaction time for Boc cleavage at room temperature | 1-2 hours | [5] |

Detailed Experimental Protocol: Boc Group Deprotection

The removal of the Boc protecting group is a critical step in the synthesis of biotinylated molecules. The following protocol details a standard procedure for the deprotection of a Boc-protected peptide in solution phase using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected biotinylated compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Nitrogen or argon gas source

-

Rotary evaporator

-

Fume hood

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-protected compound in anhydrous DCM. The concentration will depend on the specific compound but a starting point of 0.1 M is common.

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.[6] This step should be performed in a well-ventilated fume hood as TFA is corrosive and volatile.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.

-

Precipitation and Isolation: The deprotected product, now a TFA salt, can often be precipitated by adding cold diethyl ether to the concentrated residue.[5]

-

Drying: Isolate the solid product by filtration or decantation and dry under vacuum to remove any residual solvent.

Safety Precautions: Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a chemical fume hood.

Theoretical Applications: this compound as a "Caged" Tracer

While the primary application of this compound is in chemical synthesis, its structure lends itself to the theoretical concept of a "caged" biological tracer. A caged compound is a biologically active molecule that is rendered inactive by a temporary chemical modification. The active molecule can be released at a specific time and place by an external stimulus, such as light (photolysis) or a change in chemical environment.

In this context, this compound can be considered a chemically-caged form of biocytin. Biocytin itself is a well-established neuroanatomical tracer that can be introduced into neurons and subsequently visualized.[7] The Boc group would prevent biocytin from being recognized by avidin or streptavidin, effectively "caging" it.

Proposed Mechanism of Action for In Situ Deprotection

The proposed workflow for using this compound as a caged tracer would involve introducing it into a biological system (e.g., a cell or tissue slice), allowing it to diffuse, and then triggering the removal of the Boc group to "uncage" the biocytin for visualization.

Conceptual Workflow: this compound as a Caged Tracer

Caption: Conceptual workflow for using this compound as a caged tracer.

Challenges and Considerations for In Situ Application

While theoretically plausible, the use of this compound as a caged tracer in a biological setting faces significant challenges:

-

Deprotection Conditions: The standard method for Boc deprotection requires a strongly acidic environment (e.g., neat TFA or concentrated HCl), which is incompatible with living cells and tissues.[6][8] Inducing such a drastic pH change would cause significant cellular damage, confounding any experimental results.

-

Biocompatibility of Reagents: The reagents required for deprotection are cytotoxic.

-

Lack of Specificity: Achieving a highly localized and controlled acidification within a specific cell or subcellular compartment without affecting neighboring regions is technically challenging.

-

Alternative Caging Groups: For controlled release of biological molecules, photolabile protecting groups ("photocages") are generally preferred as light can be delivered with high spatial and temporal precision without the need for harsh chemical treatments.

Due to these significant hurdles, there are no established or validated protocols for the use of this compound as a caged tracer in living systems. Its utility remains firmly in the realm of chemical synthesis, where the deprotection conditions can be carefully controlled in vitro.

Conclusion and Future Perspectives

Nα-Boc-biocytin is an indispensable tool for the synthesis of biotinylated peptides and other bioconjugates. Its Boc-protected amine allows for precise, site-specific incorporation of a biotin moiety, which is fundamental for a wide array of applications in research and diagnostics. While the concept of using this compound as a chemically-caged tracer is intriguing, the harsh conditions required for Boc deprotection currently preclude its use in living systems.

Future advancements in this area would require the development of novel protecting groups for biocytin that can be cleaved under biocompatible conditions, such as through enzymatic activity or two-photon photolysis. Such developments would open up new avenues for the controlled labeling and tracing of cellular processes. For now, the strength of this compound lies in its role as a reliable and versatile building block in the world of bioconjugate chemistry.

References

- Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.

- Sivakumar, R., et al. (2009). Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. ACS Chemical Neuroscience.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- Interchim. (n.d.). Biocytin.

- Rekling, J. C. (2015). Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe. Journal of Neuroscience Methods.

- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.

- Rekling, J. C. (2015). Fast neuronal labeling in live tissue using a biocytin conjugated fluorescent probe. Journal of Neuroscience Methods, 253, 193-201.

- Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?.

- Mang G, et al. (2010). Improved neuronal tract tracing with stable biocytin-derived neuroimaging agents. ACS Chemical Neuroscience, 1(2), 119-31.

- My-Linh Van, et al. (2016). Immunostaining of Biocytin-filled and Processed Sections for Neurochemical Markers. Journal of Visualized Experiments.

- Stephanopoulos, N., & Francis, M. B. (2011). Advances in Bioconjugation. Current Opinion in Chemical Biology, 15(6), 757-764.

- Wang, Y., et al. (2023). Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice. Molecules.

Sources

The Strategic Incorporation of Biotin: A Technical Guide to Boc-Biocytin in Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of the strategic use of Nα-Boc-biocytin in the synthesis of biocytin-containing peptides. Biotinylation, the process of incorporating a biotin moiety into a molecule, is a cornerstone technique in life sciences, enabling highly specific and sensitive detection, purification, and targeting of biomolecules.[1] This is due to the extraordinarily strong and specific interaction between biotin and avidin or streptavidin.[1][2] This guide will delve into the chemical principles underpinning the use of Boc-biocytin, providing detailed, field-proven protocols for its application in both solid-phase and solution-phase peptide synthesis. We will explore the causality behind experimental choices, address potential challenges, and offer strategies for the successful synthesis and purification of high-purity biocytin-containing peptides for research and drug development.

Introduction: The Power of Biotin and the Role of Biocytin

Biotin (Vitamin H) is a small, naturally occurring molecule that plays a crucial role in various metabolic processes.[3] In the realm of biotechnology, its high-affinity interaction with the proteins avidin and streptavidin is exploited for a myriad of applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][2][] Biocytin, a conjugate of biotin and the amino acid L-lysine, serves as a versatile building block for introducing biotin into peptides.[5][6] The lysine backbone provides a convenient point of attachment within a peptide sequence.

The synthesis of peptides requires a carefully orchestrated series of chemical reactions to assemble amino acids in a precise sequence.[7] To prevent unwanted side reactions, the reactive functional groups of the amino acids, particularly the α-amino group, must be temporarily blocked or "protected."[7][] This is where protecting group chemistry, such as the use of the tert-butyloxycarbonyl (Boc) group, becomes paramount.

The Boc Protection Strategy: A Deliberate Choice for Peptide Synthesis

The two most prevalent strategies in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry.[] While Fmoc chemistry, with its milder deprotection conditions, has become more widespread, the Boc strategy remains highly relevant and is often the superior choice for specific applications, such as the synthesis of hydrophobic peptides or long peptide sequences.[][9]

The Boc group is introduced to the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride).[10][11] This protecting group is stable under a variety of reaction conditions but can be readily removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[11][12]

Nα-Boc-biocytin is a key reagent that combines the biotin moiety with a Boc-protected α-amino group on a lysine framework.[][14] This design allows for the direct incorporation of biocytin into a growing peptide chain using standard peptide coupling protocols.

Chemical Properties of Nα-Boc-biocytin

| Property | Value | Source |

| Molecular Formula | C21H36N4O6S | [][15] |

| Molecular Weight | 472.60 g/mol | [][14][15][16] |

| Appearance | Off-white powder | [] |

| Purity | ≥98% (HPLC) | [][15] |

| Storage | -20°C | [15][16] |

| CAS Number | 62062-43-5 | [15] |

Synthesis of Biocytin-Containing Peptides: A Step-by-Step Approach

The incorporation of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) using this compound

SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin, simplifying the purification process at each step.[17] The Boc/Bzl (benzyl) protection scheme is a classic approach where the Nα-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by more acid-stable benzyl-based groups.[12]

Caption: General workflow for Boc-SPPS of a biocytin-containing peptide.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids

-